Enoxacin
Overview
Description
Enoxacin is an antibiotic in a class of drugs called fluoroquinolones . It fights bacteria in the body and is used to treat various bacterial infections, such as gonorrhea and urinary tract infections . Enoxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .
Synthesis Analysis
Enoxacin has been synthesized in various forms. For instance, it has been synthesized as complexes with various transition metals . The complexes were characterized by different physicochemical, spectroscopic, and elemental analysis . Results suggest that enoxacin interacts with the metals as a monoanionic bidentate ligand .
Molecular Structure Analysis
The molecular structure of Enoxacin has been analyzed using methods based on quantum chemistry . This analysis accurately identified the electronegativity and the electrocatalytic degree of the oxidizable (and non-oxidizable) functional groups of pollutants .
Chemical Reactions Analysis
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase . This enzyme is essential for bacterial DNA replication .
Physical And Chemical Properties Analysis
Enoxacin has a molecular weight of 320.32 . It is usually stored at -20°C or -80°C in solvent .
Scientific Research Applications
Antibacterial Activity and Mechanisms
Enoxacin, a new quinolone carboxylic acid compound, has demonstrated significant antibacterial activity against a broad spectrum of bacterial isolates. Its effectiveness is notably pronounced against Escherichia coli, Klebsiella spp., Aeromonas spp., Enterobacter spp., Serratia spp., Proteus mirabilis, and Morganella morganii, with the majority of these pathogens inhibited at concentrations of 0.8 micrograms/ml or less. This compound also exhibits activity against Pseudomonas aeruginosa, Haemophilus spp., and Neisseria spp., showcasing its broad antibacterial range. The similarity in activity between enoxacin and norfloxacin is highlighted, along with enoxacin's capability to inhibit organisms resistant to other antibiotics like cefotaxime, moxalactam, gentamicin, and piperacillin. The resistance development frequency is notably low for most bacterial species, underscoring enoxacin's potential as a robust antibacterial agent (Chin & Neu, 1983).
Ecotoxicological Effects and Environmental Impact
The environmental impact of enoxacin, particularly its ecotoxicity on aquatic microbiota, has been a subject of scientific concern. Studies involving microalgal species and their consortium have been conducted to assess the behavior and interaction of enoxacin in natural systems. Findings indicate that microalgae can withstand high doses of enoxacin, suggesting potential pathways for the bioremediation of enoxacin-contaminated waters. The growth inhibition observed in microalgae exposed to enoxacin highlights the need for further research on its ecotoxicological effects and removal mechanisms from aquatic environments (Xiong, Kurade, & Jeon, 2017).
Applications in Cancer Research
Recent studies have brought to light the anticancer potential of enoxacin. It has been discovered that enoxacin can stimulate RNA interference (RNAi), acting as a growth inhibitor selectively in cancer cells without affecting untransformed cells. The identification of PIWIL3, an Argonaute protein of the PIWI subfamily, as a mechanistic target of enoxacin, opens new avenues for cancer-specific targeting. This finding underscores the potential of enoxacin to repress RNAi through miRNAs in cancer cells, presenting a promising strategy for cancer therapy (Abell, Mercado, Cañeque, Rodriguez, & Xhemalçe, 2017).
Safety And Hazards
Future Directions
Enoxacin has shown promising anticancer activity . It enhances RNA interference and promotes microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, enoxacin manifests a limitation of cancer invasiveness . The underlying mechanisms are the competitive inhibition of vacuolar H + -ATPase subunits and c-Jun N-terminal kinase signaling pathway suppression . The newly synthesized enoxacin derivatives have shown a magnified cytotoxic effect with an emphasis on prooxidative, proapoptotic, and microRNA interference actions .
properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZIJYBMGIQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022984 | |
Record name | Enoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.09e+00 g/L | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II). | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Enoxacin | |
CAS RN |
74011-58-8 | |
Record name | Enoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74011-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enoxacin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | enoxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-224 °C, 220 - 224 °C | |
Record name | Enoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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